Corrosion inhibitors: Studies have investigated its ability to inhibit copper corrosion in acidic environments. [, ]
Antimicrobial agents: Researchers are interested in its potential use in developing new antimicrobial and antifungal agents. [, , , ]
Anticancer agents: Preliminary research suggests that derivatives of 2-(3-chlorophenyl)-1H-benzimidazole may have potential as anticancer agents. [, ]
Synthesis Analysis
Condensation Reactions: A common method involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde or its derivatives. This reaction is typically carried out in the presence of an acid catalyst or under oxidative conditions using reagents like sodium metabisulfite. [, , , , , , ]
Multi-Step Syntheses: More complex derivatives may require multi-step synthesis involving modifications to the benzimidazole ring or the introduction of additional functional groups. [, , , , ]
Molecular Structure Analysis
X-ray Crystallography: Single-crystal X-ray diffraction studies have provided detailed insights into the bond lengths, bond angles, and spatial arrangement of atoms within the molecule. [, , , , , , ]
Spectroscopy: NMR (1H and 13C), IR, and mass spectrometry techniques are routinely employed to confirm the identity and characterize the structure of synthesized compounds. [, , , , , , , , , , , , , ]
Key structural features often reported include:
Planarity: The benzimidazole ring system and the attached phenyl ring generally tend towards planarity. [, ]
Intermolecular Interactions: X-ray crystallographic analyses often reveal intermolecular interactions like hydrogen bonding (N—H⋯O, C—H⋯O, N—H⋯N) and π-π stacking interactions, which play a crucial role in dictating the solid-state packing of these molecules. [, , , , , ]
Mechanism of Action
Corrosion inhibition: Studies suggest that its inhibition effect on copper corrosion likely involves adsorption of the molecule onto the copper surface, forming a protective layer that hinders the interaction with corrosive species. The exact nature of adsorption (physisorption or chemisorption) and the specific sites involved are areas that require further investigation. [, ]
Physical and Chemical Properties Analysis
Solubility: Solubility data is often reported in various solvents, influencing its use in synthetic procedures and formulation development. []
Melting Point: Melting point determination aids in compound identification and purity assessment. [, ]
Spectroscopic Properties: UV-Vis absorption and fluorescence spectroscopy are valuable tools for studying the electronic structure and excited state behavior of these compounds. []
LogP: Octanol-water partition coefficient (LogP) provides insights into the compound's lipophilicity, influencing its membrane permeability and bioavailability. []
Applications
Corrosion Inhibition: Studies demonstrate its potential as a corrosion inhibitor for copper in acidic environments. This finding has implications for protecting copper-based materials and devices used in various industrial settings where corrosive environments are prevalent. [, ]
Antimicrobial Agents: The compound and its derivatives have shown promising antimicrobial activity against a range of bacteria and fungi. This research paves the way for developing new therapeutic agents to combat infectious diseases, especially in the context of rising antimicrobial resistance. [, , , ]
Anticancer Agents: Preliminary investigations suggest potential anticancer activity associated with some derivatives of 2-(3-chlorophenyl)-1H-benzimidazole. Further research in this area is warranted to explore its efficacy against different cancer cell lines, understand the underlying mechanisms of action, and evaluate its potential for development into novel chemotherapeutic agents. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. IGF-1R inhibitor PL225B selectively binds to and inhibits the activities of IGF-1R, which may result in both the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis in IGF-1R-overexpressing tumor cells. IGF-1R, a receptor tyrosine kinase overexpressed in a variety of human cancers, plays a significant role in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.
3-[8-amino-1-(2-phenyl-7-quinolinyl)-3-imidazo[1,5-a]pyrazinyl]-1-methyl-1-cyclobutanol is a member of quinolines and a member of cyclobutanes. An orally bioavailable small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. IGF-1R inhibitor OSI-906 selectively inhibits IGF-1R, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Linsitinib is an orally bioavailable small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. Linsitinib selectively inhibits IGF-1R, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Overexpressed in a variety of human cancers, IGF-1R stimulates cell proliferation, enables oncogenic transformation, and suppresses apoptosis.
Activation of bone morphogenetic protein (BMP) type I receptors, also known as activin receptor-like kinases (ALK1-7), leads to the assembly of SMAD complexes, which translocate to the nucleus to induce transcriptional activation important for normal development and tissue repair. K02288 is a 2-aminopyridine-based inhibitor of ALK1 and ALK2 with IC50 values of 1.8 and 1.1 nM, respectively. It is less selective for ALK3, 4, 5, and 6 subtypes and the type II BMP receptor ActRIIA, demonstrating IC50 values of 34.4, 302, 321, 6.4, and 220 nM, respectively. K02288 can prevent BMP4-induced SMAD1/5/8 pathway activation in vitro (IC50 = 100 nM) without affecting TGF-β signaling. Furthermore, at 8-10 µM, K02288 has been used to induce the dorsalization of zebrafish embryos. Through specific inhibition of BMP signaling, this compound can be used to research stem cell biology and disease models of musculoskeletal dysplasia and cancer. Novel highly selective inhibitor of the bone morphogenetic protein (BMP) receptor kinase ALK2 (ACVR1) K02288 is a potent inhibitor of BMP signaling. K02288 has in vitro activity against ALK2 at low nanomolar concentrations similar to the current lead compound LDN-193189. K02288 specifically inhibited the BMP-induced Smad pathway without affecting TGF-β signaling and induced dorsalization of zebrafish embryos.
GW 788388 is a selective inhibitor of transforming growth factor-β (TGF-β) type 1 receptor (TGFBR1 or ALK5; IC50 = 18 nM). It inhibits the expression of collagen type I in cells (IC50 = 93 nM) and in mice when given orally at 10 mg/kg once a day. As TGF-β stimulates fibrosis in a range of tissues, GW 788388 reduces typical features of fibrosis, including tissue remodeling, increased expression of α-smooth muscle actin and production of collagen I. GW 788388 also blocks TGF-β-mediated production of VEGF by fibroblasts, as well as subsequent angiogenesis in vitro. Inhibition of ALK5 signaling by GW 788388 also induces hypertrophy in femoral growth plates in rats. Potent and selective inhibitor of TGF-beta type I receptor GW788388 is a new TGF-beta type I receptor inhibitor with a much improved pharmacokinetic profile compared with SB431542. We studied its effect in vitro and found that it inhibited both the TGF-beta type I and type II receptor kinase activities, but not that of the related bone morphogenic protein type II receptor. Further, it blocked TGF-beta-induced Smad activation and target gene expression, while decreasing epithelial-mesenchymal transitions and fibrogenesis.
Vactosertib is under investigation in clinical trial NCT03724851 (Vactosertib in Combination With Pembrolizumab in Metastatic Colorectal or Gastric Cancer). Vactosertib is an orally bioavailable inhibitor of the serine/threonine kinase, transforming growth factor (TGF)-beta receptor type 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5), with potential antineoplastic activity. Upon oral administration, vactosertib inhibits the activity of TGFBR1 and prevents TGF-beta/TGFBR1-mediated signaling. This suppresses tumor growth in TGFBR1-overexpressing tumor cells. TGFBR1, which is overexpressed in a variety of tumor cell types, plays a key role in tumor cell proliferation. Expression of TGF-beta promotes tumor cell proliferation, enhances the migration of tumor cells and suppresses the response of the host immune system to tumor cells.
SB 431542 is a member of the class of benzamides that is 4-(imidazol-2-yl)benzamide carrying additional 1,3-benzodioxol-5-yl and pyridin-2-yl substituents at positions 4 and 5 respectively on the imidazole ring. It has a role as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is a member of benzamides, a member of imidazoles, a member of pyridines and a member of benzodioxoles.
Pan-VEGFR/TIE2 Tyrosine Kinase Inhibitor CEP-11981 is an orally bioavailable inhibitor of vascular endothelial growth factor receptor (VEGFR) and Tie2 receptor tyrosine kinases with potential antiangiogenic and antineoplastic activities. Pan-VEGFR/Tie2 tyrosine kinase inhibitor CEP-11981 selectively binds to VEGFR and Tie2 receptor tyrosine kinases, which may result in the inhibition of endothelial cell migration, proliferation and survival and the inhibition of tumor cell proliferation and tumor cell death. VEGFR and Tie2 are frequently overexpressed by a variety of tumor cell types and play crucial roles in the regulation of angiogenesis and the maintenance of tumor blood vessels. Tie2 (tyrosine kinase with immunoglobulin-like and EGF-like domains) is activated by angiopoietin-1 (Ang-1).
NMS-873 is a potent, allosteric and specific VCP inhibitor (also known as p97 inhibitor) with IC50 of 30 nM. NMS-873 activated the unfolded protein response, interfered with autophagy and induced cancer cell death. The consistent pattern of cancer cell killing by covalent and allosteric inhibitors provided critical validation of VCP as a cancer target.